molecular formula C12H13NO6 B040105 Dimethyl 2-[(4-nitrophenyl)methyl]propanedioate CAS No. 124090-10-4

Dimethyl 2-[(4-nitrophenyl)methyl]propanedioate

Cat. No.: B040105
CAS No.: 124090-10-4
M. Wt: 267.23 g/mol
InChI Key: HCFICDDPFRMXNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 2-[(4-nitrophenyl)methyl]propanedioate is a useful research compound. Its molecular formula is C12H13NO6 and its molecular weight is 267.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

124090-10-4

Molecular Formula

C12H13NO6

Molecular Weight

267.23 g/mol

IUPAC Name

dimethyl 2-[(4-nitrophenyl)methyl]propanedioate

InChI

InChI=1S/C12H13NO6/c1-18-11(14)10(12(15)19-2)7-8-3-5-9(6-4-8)13(16)17/h3-6,10H,7H2,1-2H3

InChI Key

HCFICDDPFRMXNM-UHFFFAOYSA-N

SMILES

COC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)OC

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)OC

Pictograms

Irritant

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2-Carbomethoxy-3-(4-nitrophenyl)propenoic acid methyl ester was made from the Knovenagle condensation of dimethylmalonate and p-nitrobenzaldehyde according to the method of J. Chem. Soc., 2125 (1927): Melting point observed (mpobs)=133-134° C. Melting point reported in the literature (mplit)=136-137° C. 2-Carbomethoxy-3-(4-nitrophenyl)propenoic acid methyl ester (23.0 grams (g), 86.7 millimoles (mmole)) was dissolved in 175 milliliters (mL) of methanol (MEOH) under nitrogen and sodium cyanoborohydride (6.0 g, 95.5 mmole) was cautiously added to the stirred solution with cooling. The pH was adjusted to 4.0 with concentrated hydrochloric acid and the solution was stirred at 25° C. overnight. During the first 8 hrs the pH was readjusted from 6 to 4 on several occasions. The yellow methanol solution was poured into 700 mL of water and extracted with 3×200 mL portions of methylene chloride. The combined organic fractions were washed with 400 mL of saturated sodium bicarbonate and 400 mL of water, dried over magnesium sulfate and evaporated to a pale yellow oil on a rotary evaporator. The oil crystallized (mp=82-83° C.) upon standing and gave 2-carbomethoxy-3-(4-nitrophenyl)propanoic acid methyl ester (p-nitrobenzyl malonate dimethyl ester) in 93 percent yield (21.3 g, 81 mmole).
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Synthesis routes and methods II

Procedure details

To a solution of dimethyl malonate (5.53 g) in THF (100 mL) was added 60% sodium hydride (1.84 g) under ice-cooling, and the mixture was stirred for 30 min. 4-Nitrobenzyl bromide (9.04 g) was added to this mixture under ice-cooling, and the mixture was allowed to warm to room temperature while stirring for 4 hr. The reaction mixture was adjusted to pH=2-3 by the addition of dilute hydrochloric acid, the precipitate was removed by filtration, and the filtrate was extracted with ethyl acetate (200 mL). The organic layer was washed with saturated brine and concentrated under reduced pressure to give the title compound (7.66 g) as a pale-yellow solid.
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